(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
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Overview
Description
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, a naphthamide group, and various functional groups such as ethoxy and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Ethoxy and Methoxy Groups: These functional groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the Naphthamide Moiety: This involves the reaction of 3-methoxy-2-naphthoic acid with an appropriate amine to form the amide bond.
Final Coupling Reaction: The benzo[d]thiazole derivative is then coupled with the naphthamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzoic acid derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Its structural features allow it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.
Industry
Industrially, the compound might be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide: Lacks the 2-methoxyethyl group, which may affect its biological activity and solubility.
(Z)-N-(6-ethoxy-3-(2-hydroxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of both ethoxy and methoxyethyl groups in (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide makes it unique compared to similar compounds. These groups can influence the compound’s solubility, reactivity, and ability to interact with biological targets, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-30-18-9-10-20-22(15-18)31-24(26(20)11-12-28-2)25-23(27)19-13-16-7-5-6-8-17(16)14-21(19)29-3/h5-10,13-15H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGQIPOQJPPAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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